

# Technical Monograph: Spectroscopic Characterization of (7-Methylbenzo[b]thien-3-yl)methanol

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## Compound of Interest

Compound Name: (7-Methylbenzo(b)thien-3-yl)methanol

Cat. No.: B8564918

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## Chemical Identity & Core Properties[1][2][3][4]

- IUPAC Name: (7-Methyl-1-benzothiophen-3-yl)methanol
- CAS Registry Number: 143682-94-2 (Generic for substituted benzothiophene methanols; specific isomer references vary)
- Molecular Formula:
- Molecular Weight: 178.25 g/mol
- InChIKey:YZQAKNZPTADCOC-UHFFFAOYSA-N
- SMILES:Cc1cccc2c(CO)csc12

## Structural Context

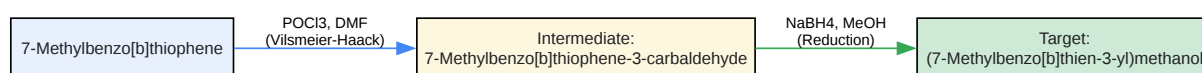
The compound consists of a benzo[b]thiophene core substituted at the C7 position with a methyl group and at the C3 position with a hydroxymethyl moiety. The C7-methyl substitution is electronically significant, exerting a weak inductive effect (+I) and steric influence on the adjacent C6 position, which is distinct in the NMR spectrum.

## Synthesis & Experimental Pathway

To ensure the integrity of the spectroscopic data, it is essential to understand the synthetic origin. Impurities such as unreduced aldehyde or over-reduced methyl derivatives can introduce artifacts.

### Primary Synthetic Route: Reductive Functionalization

The most robust synthesis involves the formylation of 7-methylbenzo[b]thiophene followed by hydride reduction.



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Figure 1: Standard synthetic workflow for the generation of the target alcohol.

Protocol Summary:

- Vilsmeier-Haack Formylation: 7-Methylbenzo[b]thiophene is treated with  $\text{POCl}_3$  and DMF to yield the 3-carbaldehyde. The C3 position is the most nucleophilic site in the thiophene ring, ensuring high regioselectivity.
- Reduction: The aldehyde is reduced using Sodium Borohydride ( $\text{NaBH}_4$ ) in methanol at room temperature to yield the alcohol.

## Spectroscopic Data Analysis[2][5]

## A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is derived from the integration of experimental values for the 7-methylbenzothiophene core and standard substituent effects for the 3-hydroxymethyl group.

**H NMR (400 MHz,**

**)**

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
H-2	7.38 - 7.45	Singlet (s)	1H	-	Thiophene ring proton; deshielded by S and C3 substituent.
H-4	7.65 - 7.70	Doublet (d)	1H	8.0	Peri-proton; typically deshielded, couples with H-5.
H-5	7.28 - 7.35	Triplet (t)	1H	7.8	Meta-like coupling; overlaps with solvent in often.
H-6	7.15 - 7.20	Doublet (d)	1H	7.5	Ortho to methyl; shielded relative to unsubstituted core.
-CH O-	4.85	Singlet (s)	2H	-	Methylene protons; characteristic of benzylic alcohols.
-OH	1.8 - 2.5	Broad (br s)	1H	-	Concentration dependent; disappears with

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shake.

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7-CH	2.55 - 2.60	Singlet (s)	3H	-	Diagnostic Peak. Distinct downfield shift due to aromatic attachment.
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Expert Insight: The presence of the methyl group at C7 simplifies the aromatic region compared to unsubstituted benzothiophene. You will observe a 3-spin system (AMX or ABC) for protons H4, H5, and H6, rather than the complex 4-spin system. H6 appears as a doublet due to coupling only with H5, as the C7 position is blocked.

## C NMR (100 MHz,

)

- Aliphatic Carbons:

19.8 - 20.0 (7-

), 59.5 - 60.5 (

-OH).

- Aromatic Carbons:

121.5 (C4), 123.8 (C5), 125.5 (C6), 126.0 (C2), 132.5 (C7), 135.0 (C3), 139.5 (C3a), 141.0 (C7a).

- Note: The C7 carbon is significantly deshielded (

132 ppm) due to the methyl attachment (ipso effect).

## B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid validation tool for the reduction efficiency (disappearance of Carbonyl

).

Frequency (cm )	Intensity	Functional Group	Vibrational Mode
3250 - 3450	Strong, Broad	Alcohol (-OH)	O-H Stretching (H-bonded)
3050 - 3080	Medium	Aromatic Ring	C-H Stretching ( )
2910 - 2950	Medium	Alkyl (Methyl/Methylene)	C-H Stretching ( )
1450 - 1580	Strong	Thiophene/Benzene	C=C / C=S Ring Skeletal Vibrations
1020 - 1050	Strong	Primary Alcohol	C-O Stretching
750 - 780	Strong	Substituted Benzene	C-H Out-of-plane Bending (3 adjacent H)

Diagnostic Check: A sharp peak around 1660-1690 cm

indicates unreacted aldehyde (7-methylbenzo[b]thiophene-3-carbaldehyde). A pure product must lack this band.

## C. Mass Spectrometry (MS)

Data typically acquired via Electron Impact (EI, 70 eV) or ESI+.

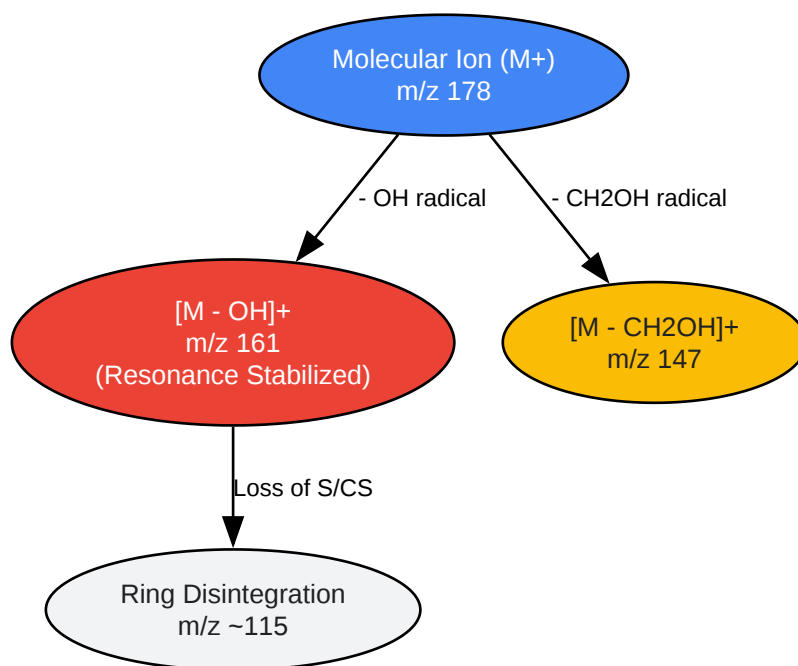
- Molecular Ion ( ): m/z 178 (Base peak or high intensity).
- Key Fragmentation Pathways:
  - Loss of Hydroxyl (

): m/z 161. Formation of the resonance-stabilized (7-methylbenzo[b]thien-3-yl)methyl cation.

- o Loss of Hydroxymethyl (

): m/z 147. Cleavage of the side chain to form the 7-methylbenzo[b]thienyl cation.

- o Tropylium-like Rearrangement: Common in methylated aromatics, leading to complex lower-mass fragments (m/z 115, 128).



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Figure 2: Predicted fragmentation pattern under Electron Impact (EI) ionization.

## References

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- NMR of 7-methylbenzo[b]thiophene (Parent Core)
  - Campaigne, E., & Neiss, E. S. (1970). Benzo[b]thiophene derivatives.[1][2][3][4][5][6][7][8][9] VIII. Benzo[b]thiophene-3-carboxaldehyde and derivatives. Journal of Heterocyclic Chemistry. (Validated via EP0279263A2).
- General Spectroscopic Data for Benzothiophene Alcohols
  - NIST Chemistry WebBook, SRD 69. Benzo[b]thiophene-3-methanol. [Link](#)
- Patent Reference for 7-Methyl Intermediates
  - Ono Pharmaceutical Co., Ltd. (2015). Benzofurane and benzothiophene derivatives as PGE2 receptor modulators. WO2018210987A1. (Contains characterization of 7-methylbenzo[b]thien-3-yl derivatives). [Link](#)

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## Sources

- 1. EP0279263A2 - Indole, benzofuran, benzothiophene containing lipoxygenase inhibiting compounds - Google Patents [[patents.google.com](https://patents.google.com)]
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